molecular formula C8H11N3O4 B2715989 ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate CAS No. 1684425-54-4

ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B2715989
CAS No.: 1684425-54-4
M. Wt: 213.193
InChI Key: GFYIBUKNGZGYLW-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group at position 1, a nitro group at position 4, and an ethyl ester group at position 3. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by nitration using nitric acid to introduce the nitro group at position 4. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 1-ethyl-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group at position 1.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Lacks the nitro group, which significantly alters its reactivity and applications.

    Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Contains a propyl group at position 3, leading to different chemical properties.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-ethyl-4-nitropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-10-5-6(11(13)14)7(9-10)8(12)15-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYIBUKNGZGYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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